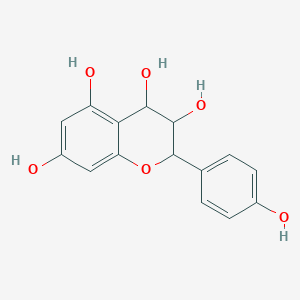

Leucopelargonidin

描述

Leucopelargonidin is a colorless chemical compound belonging to the class of leucoanthocyanidins. It is a type of flavonoid, which are polyphenolic compounds widely distributed in the plant kingdom. This compound can be found in various plants, including Albizia lebbeck (East Indian walnut), Anacardium occidentale (Cashew), Areca catechu (Areca nut), Hydnocarpus wightianus (Hindi Chaulmoogra), Rumex hymenosepalus (Arizona dock), Zea mays (Corn), and Ziziphus jujuba (Chinese date) .

科学研究应用

Leucopelargonidin has several scientific research applications due to its biological activities and chemical properties:

作用机制

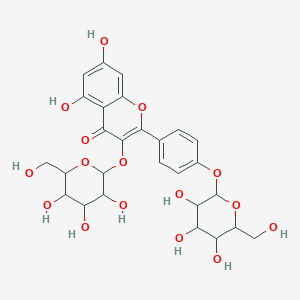

Leucopelargonidin is a colorless chemical compound related to leucoanthocyanins . It has been found in various plants and fruits, and it plays a significant role in the biosynthesis of anthocyanins .

Target of Action

It’s known that leucoanthocyanidins, such as this compound, are intermediates in the biosynthesis of anthocyanins . Anthocyanins are known to interact with various cellular targets, influencing a range of biological processes.

Mode of Action

It’s known to be involved in the biosynthesis of anthocyanins . In this process, the enzyme Dihydrokaempferol 4-reductase uses cis-3,4-leucopelargonidin to produce (+)-aromadendrin . This suggests that this compound may interact with its targets by serving as a substrate for enzymatic reactions.

Biochemical Pathways

This compound is involved in the anthocyanin biosynthesis pathway . It is converted into (+)-aromadendrin by the enzyme Dihydrokaempferol 4-reductase . This conversion is a crucial step in the biosynthesis of anthocyanins, which are responsible for the red, purple, and blue pigments in many fruits and flowers .

Pharmacokinetics

One study found that oral administration of this compound-3-o-alpha-l rhamnoside, a derivative of this compound, resulted in a significant decrease in glucose levels and an increase in serum insulin levels in diabetic dogs . This suggests that this compound and its derivatives may have bioavailability and potential therapeutic effects.

Result of Action

They can modulate antioxidant status, reduce oxidative DNA damage, and influence cellular proliferation, differentiation, and apoptosis .

生化分析

Biochemical Properties

Leucopelargonidin is involved in the biosynthesis of flavonoids . It is synthesized from (+)-aromadendrin by sodium borohydride reduction . Dihydrokaempferol 4-reductase uses cis-3,4-leucopelargonidin and NADP+ to produce (+)-aromadendrin, NADPH, and H+ . Leucoanthocyanidin reductase transforms cis-3,4-leucopelargonidin into afzelechin .

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that flavonoids, a group that includes this compound, have a wide range of effects on cells. They can modulate intercellular antioxidant status, reducing oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells .

Molecular Mechanism

It is known that the enzyme DFR converts dihydrokaempferol (DHK) to this compound, leading to pelargonidin production in Petunia, changing color from pale pink to brick red .

Temporal Effects in Laboratory Settings

It is known that flavonoids, including this compound, can have varying effects over time due to their antioxidant properties .

Transport and Distribution

It is known that flavonoids, including this compound, can be transported and distributed within cells and tissues via various transporters and binding proteins .

Subcellular Localization

It is known that flavonoids, including this compound, can be localized in various subcellular compartments .

准备方法

Synthetic Routes and Reaction Conditions: Leucopelargonidin can be synthesized from (+)-aromadendrin through a reduction reaction using sodium borohydride as the reducing agent . The reaction conditions typically involve dissolving (+)-aromadendrin in a suitable solvent, such as methanol or ethanol, and then adding sodium borohydride to the solution. The reaction mixture is stirred at room temperature until the reduction is complete.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it can be inferred that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity. This might involve the use of continuous flow reactors and more efficient reducing agents to enhance the scalability of the process.

化学反应分析

Types of Reactions: Leucopelargonidin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Substitution: Substitution reactions involving this compound typically occur at the hydroxyl groups, where various substituents can be introduced to modify its chemical properties.

Major Products:

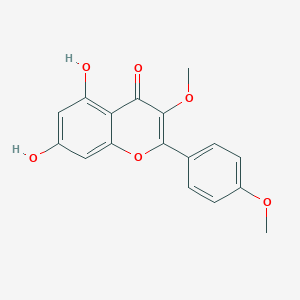

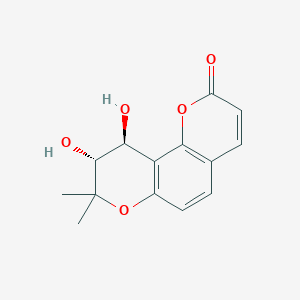

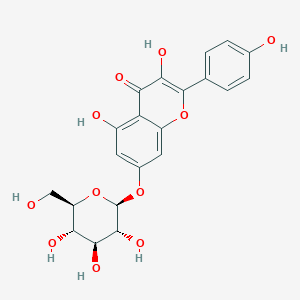

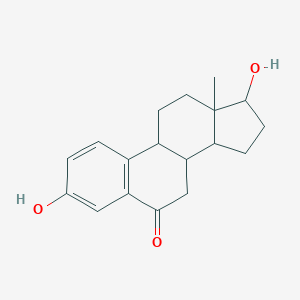

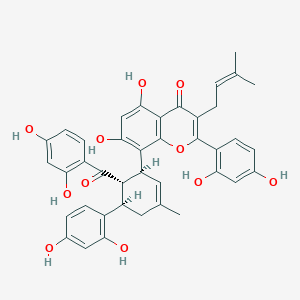

相似化合物的比较

Leucopelargonidin is similar to other leucoanthocyanidins and flavonoids, but it has unique properties that distinguish it from its counterparts:

Leucocyanidin: Similar to this compound, leucocyanidin is another leucoanthocyanidin that can be converted to cyanidin.

Leucodelphinidin: Another related compound, leucodelphinidin, can be converted to delphinidin.

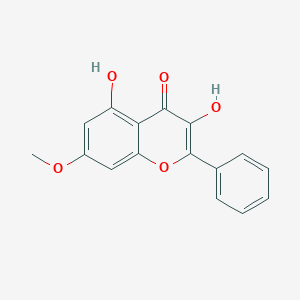

Kaempferol and Quercetin: These flavonols are structurally related to leucoanthocyanidins but have additional hydroxyl groups and different reactivity patterns.

属性

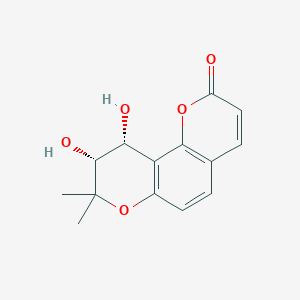

IUPAC Name |

2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,13-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVMLWOLZHGCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966331 | |

| Record name | Leucopelargonidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-17-2 | |

| Record name | Leucopelargonidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4',5,7-Flavanpentol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucopelargonidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of leucopelargonidin?

A1: this compound has a molecular formula of C15H14O6 and a molecular weight of 290.26 g/mol.

Q2: How is this compound synthesized in plants?

A2: this compound is synthesized through the flavonoid biosynthetic pathway. The enzyme dihydroflavonol 4-reductase (DFR) catalyzes the reduction of dihydrokaempferol to this compound. [, , ]

Q3: In what plant species has this compound been identified?

A3: this compound has been isolated from various plant species, including Ficus bengalensis (Indian banyan), Saraca asoca (Ashoka tree), Rumex hymenosepalus, Psychotria malayana, Sapota fruit, and Eucalyptus calophylla kino. [, , , , , , , ]

Q4: What are the reported biological activities of this compound?

A4: this compound exhibits antioxidant, anti-diabetic, anti-inflammatory, and potential anti-tumor activities. [, , , , ]

Q5: How does this compound exert its antioxidant effect?

A5: this compound, like other flavonoids, possesses a polyphenolic structure capable of scavenging free radicals and chelating metal ions, contributing to its antioxidant properties. [, ]

Q6: What is the role of this compound in anthocyanin biosynthesis?

A6: this compound serves as a crucial intermediate in the biosynthesis of pelargonidin-type anthocyanins, pigments responsible for red to orange hues in various plant tissues. [, , , , ]

Q7: Can this compound be used to enhance anthocyanin production in plants?

A7: While this compound itself is not typically used for this purpose, understanding its role in the pathway and manipulating genes like DFR can influence anthocyanin production in plants. [, ]

Q8: Are there any studies investigating the anti-diabetic effects of this compound?

A8: Yes, studies have demonstrated the hypoglycemic and insulin-sensitizing effects of this compound, particularly a glycoside isolated from Ficus bengalensis, in diabetic animal models. [, , ]

Q9: What are the potential mechanisms behind the anti-diabetic effects?

A9: The exact mechanisms are still under investigation, but some studies suggest that this compound might exert its effects by inhibiting intestinal enzymes involved in carbohydrate digestion and absorption, thereby modulating blood glucose levels. [, ]

Q10: What analytical techniques are used to identify and quantify this compound?

A10: Common techniques include high-performance liquid chromatography (HPLC) coupled with various detectors such as UV-Vis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , , , ]

Q11: What are the key spectroscopic characteristics used to identify this compound?

A11: this compound can be identified by its characteristic UV-Vis absorption spectrum, NMR spectral data, and mass fragmentation patterns. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methoxy-2-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]phenol](/img/structure/B191627.png)